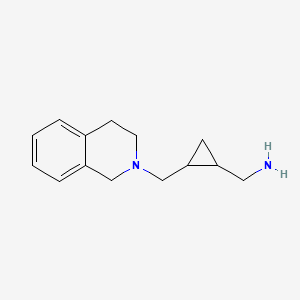
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine is a complex organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further linked to a dihydroisoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dihydroisoquinoline Core: Starting from a suitable aromatic precursor, the dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)amine: Similar structure but without the methylene bridge.
Uniqueness
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C14H20N2/c15-8-13-7-14(13)10-16-6-5-11-3-1-2-4-12(11)9-16/h1-4,13-14H,5-10,15H2 |
InChI 键 |
BNOXARHBBQKXRU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC3CC3CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


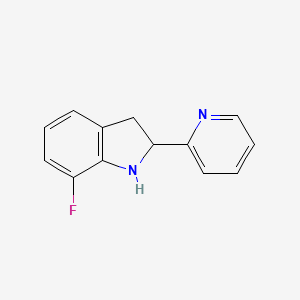
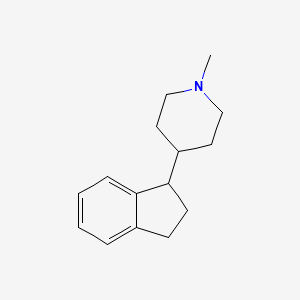
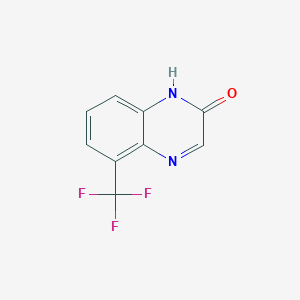
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)
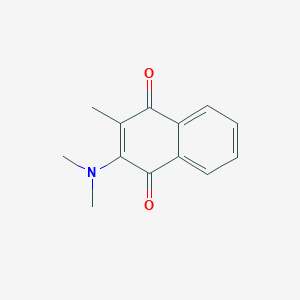
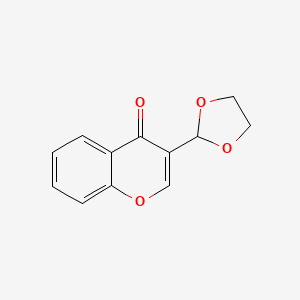
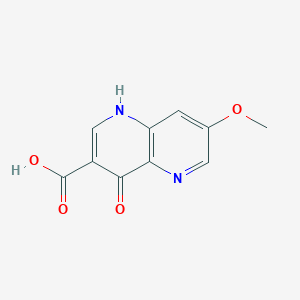
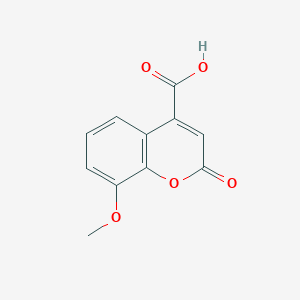
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

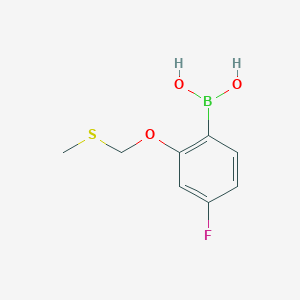
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
